molecular formula C23H26N6O4S B2833748 ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1286711-13-4

ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2833748
CAS No.: 1286711-13-4
M. Wt: 482.56
InChI Key: OZLMCSYAMRXPAJ-UHFFFAOYSA-N
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Description

The compound ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic molecule featuring multiple pharmacologically relevant moieties:

  • An ethyl ester group at the 4-position of the cyclopenta[d]thiazole ring.
  • A piperidine-3-carboxamide linker connecting the cyclopenta[d]thiazole core to a 1,2,4-oxadiazol-5-ylmethyl substituent.
  • A pyridin-3-yl group attached to the oxadiazole ring.

The determination of its crystal structure likely employs programs like SHELX (e.g., SHELXL for refinement), which is widely used for small-molecule crystallography .

Properties

IUPAC Name

ethyl 2-[[1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O4S/c1-2-32-22(31)16-7-8-17-19(16)26-23(34-17)27-21(30)15-6-4-10-29(12-15)13-18-25-20(28-33-18)14-5-3-9-24-11-14/h3,5,9,11,15-16H,2,4,6-8,10,12-13H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLMCSYAMRXPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CCCN(C3)CC4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that incorporates multiple pharmacologically relevant structural motifs. This compound has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitubercular properties.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Pyridinyl group : Known for its role in enhancing biological activity.
  • Oxadiazole moiety : Frequently associated with antimicrobial properties.
  • Piperidine and cyclopentathiazole rings : These structures contribute to the compound's overall pharmacokinetic profile and receptor interactions.

Biological Activity Overview

Research highlights the following biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that derivatives containing oxadiazole moieties exhibit significant antimicrobial effects. For instance, compounds similar to ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine) have shown promising results against various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitubercular Activity

Specific investigations into the antitubercular properties of oxadiazole derivatives have revealed that certain compounds exhibit IC50 values in the low micromolar range against Mtb. For example, studies have reported IC50 values ranging from 1.35 to 2.18 μM for structurally similar compounds . This suggests that the compound may be effective in treating tuberculosis, especially given the increasing prevalence of multidrug-resistant strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Oxadiazole ring : Essential for antibacterial activity; modifications can enhance potency.
  • Pyridine substitution : Influences solubility and receptor binding affinity.

Table 1 summarizes the structure activity relationships identified in related studies:

CompoundStructure FeaturesIC50 (μM)Activity
Compound APyridinyl + Oxadiazole1.35Antitubercular
Compound BPiperidine + Thiazole2.18Antibacterial
Compound COxadiazole + Alkyl chain4.00Antimicrobial

Case Studies

  • Case Study on Antitubercular Activity : A study synthesized a series of oxadiazole derivatives and evaluated their activity against Mtb. The most potent derivative demonstrated an IC90 of 3.73 μM, indicating strong potential for further development as an antitubercular agent .
  • Case Study on Cytotoxicity : In vitro evaluations showed that certain derivatives exhibited low cytotoxicity against human embryonic kidney cells (HEK293), suggesting a favorable safety profile for potential therapeutic use .

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () serves as a relevant structural analog due to shared ester groups and heterocyclic cores. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Property Target Compound Diethyl 8-cyano-7-(4-nitrophenyl)-... ()
Core Structure Cyclopenta[d]thiazole fused with oxadiazole and piperidine Tetrahydroimidazo[1,2-a]pyridine
Functional Groups Ethyl ester, oxadiazole, pyridine, piperidine Diethyl ester, cyano, nitro, phenethyl
Molecular Weight Estimated >500 g/mol (inferred from complexity) ~551 g/mol (calculated from formula)
Melting Point Not reported in provided evidence 243–245°C
Spectral Characterization Likely 1H/13C NMR, IR, MS (common for heterocycles) 1H/13C NMR, IR, MS, HRMS confirmed

Key Observations :

  • The target compound’s thiazole and oxadiazole rings may enhance π-π stacking interactions in biological targets compared to the imidazopyridine core in ’s compound.
  • The pyridinyl substituent in the target compound could improve solubility or binding specificity relative to the nitrophenyl and cyano groups in the analog, which are electron-withdrawing and may reduce bioavailability .

Pharmacological Potential vs. Ferroptosis-Inducing Compounds

Comparatively, highlights ferroptosis-inducing compounds (FINs) in oral squamous cell carcinoma (OSCC), where heterocyclic molecules with electron-deficient rings (e.g., oxadiazoles) may enhance pro-oxidant effects. The target compound’s pyridinyl-oxadiazole moiety could position it as a FIN candidate, though empirical validation is needed .

Q & A

Q. What are the critical steps for synthesizing the compound, and how is purity ensured?

The synthesis involves multi-step reactions, including amide coupling (e.g., using EDC/HOBt), cyclization, and functional group modifications. Key steps include:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water (50°C, 72 hours) with copper sulfate and sodium ascorbate .
  • Purification : Silica gel column chromatography (e.g., dichloromethane/methanol gradient) to isolate the product from by-products .
  • Yield optimization : Monitoring reaction progress via TLC and adjusting solvent polarity or temperature .

Q. Which analytical techniques are essential for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) to confirm proton environments and carbon frameworks .
  • Mass spectrometry (MS) : High-resolution MS (e.g., FAB or HRMS) to verify molecular weight and fragmentation patterns .
  • IR spectroscopy : Identification of functional groups (e.g., ester C=O at ~1710 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher yields?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Machine learning : Bayesian optimization algorithms to predict optimal conditions with minimal experimental runs .
  • Flow chemistry : Continuous-flow systems to enhance mixing and heat transfer, reducing side reactions .

Q. How to resolve contradictions between in vitro bioactivity and in vivo efficacy?

  • Comparative SAR analysis : Compare structural analogs (e.g., replacing pyridyl with fluorophenyl groups) to identify bioactivity trends .
  • ADME studies : Assess bioavailability via solubility assays (e.g., PAMPA) or metabolic stability tests (e.g., liver microsomes) .
  • Target engagement assays : Surface plasmon resonance (SPR) to measure binding kinetics to proposed biological targets .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with enzymes or receptors .
  • Cellular assays : siRNA knockdown or CRISPR-Cas9 mutagenesis to validate target pathways .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding affinity and entropy changes .

Q. How to design a robust structure-activity relationship (SAR) study?

  • Scaffold diversification : Synthesize derivatives with modifications to the oxadiazole, thiazole, or piperidine moieties .
  • In silico modeling : QSAR models using descriptors like logP, polar surface area, and H-bond donors .
  • Biological testing : Parallel screening against related targets (e.g., kinases, GPCRs) to identify selectivity patterns .

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